molecular formula C22H21ClF3N3O3S B2431998 1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine CAS No. 1025724-69-9

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

Cat. No. B2431998
CAS RN: 1025724-69-9
M. Wt: 499.93
InChI Key: HHXYRMOAGHJFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the piperidine ring might undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Imaging : Kumar et al. (2004) described the synthesis of a compound similar to the one , highlighting its potential as an imaging agent for CB1 receptors using PET technology (Kumar et al., 2004).

Antimicrobial Activity

  • Antimicrobial Compounds : El-Emary et al. (2002) explored compounds based on 3-methyl 1-phenyl-5-amino pyrazole, which shares structural similarities with the chemical , for their antimicrobial properties (El-Emary et al., 2002).

Cancer Research

  • Cancer Treatment Potential : A study by ヘンリー,ジェームズ (2006) investigated a compound structurally related to the specified chemical, showing potential in treating cancer by inhibiting Aurora A (ヘンリー,ジェームズ, 2006).

Molecular Structure Analysis

  • Hydrogen-Bonded Chains : Research by Trilleras et al. (2005) examined molecules with a similar structure, focusing on their hydrogen-bonded chains and molecular interactions (Trilleras et al., 2005).

Nucleophilic Displacement Studies

  • Nucleophilic Displacement Research : A study by Katoch-Rouse et al. (2003) demonstrated the feasibility of nucleophilic displacement in the synthesis of compounds with structural resemblance to the chemical (Katoch-Rouse et al., 2003).

Multicomponent Reactions

  • Multicomponent Reaction Study : Ryzhkova et al. (2023) explored multicomponent reactions involving compounds similar to the chemical , with a focus on their industrial, biological, and medicinal properties (Ryzhkova et al., 2023).

Glycine Transporter Inhibition

  • Glycine Transporter 1 Inhibition : Yamamoto et al. (2016) identified compounds structurally related to the specified chemical as potent inhibitors of glycine transporter 1, with implications for CNS disorders (Yamamoto et al., 2016).

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, studying its physical and chemical properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClF3N3O3S/c1-32-20-6-5-17(23)12-21(20)33(30,31)29-9-7-14(8-10-29)18-13-19(28-27-18)15-3-2-4-16(11-15)22(24,25)26/h2-6,11-14H,7-10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYRMOAGHJFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine

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